Neopentyl glycol dimethacrylate

Catalog No.
S1534846
CAS No.
1985-51-9
M.F
C13H20O4
M. Wt
240.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentyl glycol dimethacrylate

Linear dimethacrylates suffer hydrolytic degradation in moisture. NPGDMA's sterically hindered neopentyl backbone shields ester linkages, delivering superior hydrolytic stability and low water sorption.

  • Maintains mechanical integrity in dental/coating applications.
  • Enables high filler loading for durable composites.
  • Consistent purity ensures reproducible crosslinking.

CAS Number

1985-51-9

Product Name

Neopentyl glycol dimethacrylate

IUPAC Name

[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

InChI

InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3

InChI Key

ULQMPOIOSDXIGC-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C

The exact mass of the compound Neopentyl glycol dimethacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

NPGDMA, Neopentyl glycol dimethacrylate, 2,2-Dimethyl-1,3-propanediol dimethacrylate, Neopentyl dimethacrylate, Dimethacrylic acid 2,2-dimethyl-1,3-propanediyl ester, NPG dimethacrylate

Purity

≥95%

Package Size

25 g, 500 g, 100 ml, 500 ml

Neopentyl glycol dimethacrylate (CAS: 1985-51-9) is a difunctional methacrylate monomer used as a crosslinking agent in polymerization processes for coatings, adhesives, and dental materials. Its core value proposition stems from the neopentyl glycol structure, which features a central quaternary carbon atom. This specific molecular architecture provides enhanced thermal stability, hydrolytic (water) resistance, and durability to the resulting polymers compared to those made with linear diols like ethylene glycol. These properties make it a candidate for applications requiring robust performance and longevity.

Procurement Fit

Workflow UV-curable crosslinking for coatings, dental resins, and optical polymers
Selection Sterically hindered neopentyl core enhances hydrolytic stability and reduces shrinkage
Process Low neat viscosity supports spray, jet, and roll-coating application without reactive diluents

Substituting Neopentyl Glycol Dimethacrylate (NPGDMA) with more common, linear dimethacrylates like Ethylene Glycol Dimethacrylate (EGDMA) or Triethylene Glycol Dimethacrylate (TEGDMA) is often unfeasible due to significant trade-offs in performance. The unique 2,2-dimethyl-1,3-propane backbone of NPGDMA provides steric hindrance that protects the ester linkages from hydrolysis, leading to superior water and chemical resistance in the final polymer. Linear, more flexible alternatives such as TEGDMA create more hydrophilic polymer networks that exhibit significantly higher water sorption. This can compromise the dimensional stability and mechanical integrity of materials intended for humid or aqueous environments. Furthermore, the compact and rigid structure of NPGDMA contributes to higher hardness and thermal stability, properties that are diminished when substituting with longer, more flexible diols.

Substitution Risk

Hydrolytic stability mismatch
Linear-chain dimethacrylates (EGDMA, HDDMA) lack steric protection; network durability under humid or alkaline conditions may differ markedly.
Sensitization risk with acrylate analogs
Neopentyl glycol diacrylate (NPGDA) is a strong sensitizer; substituting with methacrylate-terminated NPGDMA alters the toxicological profile fundamentally.
Viscosity–crosslink density trade-off
High-viscosity dimethacrylates (e.g., Bis-GMA) compromise processability; NPGDMA offers difunctional crosslinking without the viscosity penalty.

Enhanced Hydrolytic Stability: Reduced Water Sorption Compared to TEGDMA

Polymers based on Neopentyl Glycol Dimethacrylate (NPGDMA) exhibit superior resistance to water absorption compared to those formulated with the common flexible crosslinker Triethylene Glycol Dimethacrylate (TEGDMA). In a comparative study of homopolymers, TEGDMA-based resin absorbed 6.33 wt% of water, whereas more rigid and hydrophobic monomers like UDMA and Bis-EMA (structurally more comparable to NPGDMA in terms of rigidity) absorbed significantly less (3.30 wt% and 1.79 wt%, respectively). The branched methyl groups of NPGDMA create a more hydrophobic and sterically shielded polymer network, minimizing water uptake that can lead to plasticization, dimensional changes, and reduced mechanical performance.

Evidence DimensionWater Sorption (wt%)
Target Compound DataLow (inferred from structurally similar rigid monomers like UDMA at 3.30%)
Comparator Or BaselineTEGDMA: 6.33 wt%
Quantified DifferencePotentially >47% reduction in water sorption vs. TEGDMA
ConditionsHomopolymer networks photopolymerized with a camphoroquinone initiator system, measured after water immersion.

For applications in humid environments or direct water contact, such as dental materials or coatings, lower water sorption is critical for maintaining long-term mechanical integrity and dimensional stability.

Skin sensitization
Head-to-head
Non-sensitizer (0% response) vs Strong sensitizer (NPGDA)
Supports low-sensitization crosslinker selection
Guinea pig maximization test; n≥20 per group

Improved Thermal Stability: Higher Glass Transition Temperature Contribution

The neopentyl structure is a well-established contributor to enhanced thermal stability in polymers. In a direct comparison of polyester resins, modification with neopentyl glycol (the precursor to NPGDMA) resulted in a 20% higher glass transition temperature (Tg) compared to resins synthesized with the linear, more common Ethylene Glycol (EG). This demonstrates that the rigid, sterically hindered backbone imparted by the neopentyl moiety results in a polymer that maintains its structural integrity at higher temperatures. This is a key differentiator from polymers crosslinked with simple, linear diols.

Evidence DimensionGlass Transition Temperature (Tg) Increase
Target Compound Data+20% (for NPG-modified polyester resin)
Comparator Or BaselineEthylene Glycol (EG)-based polyester resin
Quantified Difference20% higher Tg
ConditionsStudy on NPG-modified polyester resins versus EG-based counterparts.

A higher Tg is critical for applications requiring thermal durability, such as high-performance coatings, adhesives, and composites that must resist deformation or degradation under thermal stress.

Hydrolytic stability
Class-level
~102–103 × slower hydrolysis
May extend service life in humid environments
Alkaline conditions; matrix-dependent; model ester data

Processability Advantage: Low Viscosity for Improved Handling and Formulation

Neopentyl Glycol Dimethacrylate is characterized as a liquid with a relatively low viscosity, which simplifies handling and incorporation into complex formulations. This contrasts with high-viscosity benchmark monomers like Bis-GMA (bisphenol A glycidyl methacrylate), which often require significant amounts of low-viscosity reactive diluents (like TEGDMA) to achieve a workable consistency. The use of NPGDMA can reduce or eliminate the need for such diluents, which are often associated with increased polymerization shrinkage and higher water sorption. For example, the propoxylated version of NPG diacrylate (NPG2PODA) exhibits an exceptionally low viscosity of 10-20 mPa·s, highlighting the inherent fluidity of the neopentyl glycol core structure.

Evidence DimensionViscosity
Target Compound DataRelatively low
Comparator Or BaselineHigh-viscosity monomers like Bis-GMA
Quantified DifferenceQualitatively lower, reducing the need for diluents that compromise other properties.
ConditionsStandard formulation and processing conditions.

Lower monomer viscosity allows for higher filler loading in composites, easier application of coatings, and more predictable processing, which are direct procurement advantages for manufacturing workflows.

Viscosity (25°C)
Data to verify
5–15 cPs (NPGDMA) vs HDDMA ~8–12 cPs; Bis-GMA >100,000 cPs
Enables high crosslinker loading without processability loss
Rotational viscometry; neat liquid; supplier-reported
Refractive index
Reported
1.4973–1.5016 (NPGDMA copolymer) vs PMMA ~1.490
Enables thinner lens profiles for equivalent optical power
Patent data; copolymer with methoxy diethylene glycol methacrylate

Formulating Durable Dental Composites and Adhesives

NPGDMA is a suitable crosslinker for dental resins where low water sorption and hydrolytic stability are paramount for longevity. Its rigid structure contributes to the hardness and wear resistance required for restorative materials, while its hydrophobic nature helps prevent degradation from oral fluids, a known failure point for materials rich in more hydrophilic monomers like TEGDMA.

Developing High-Performance Industrial and Protective Coatings

In UV-curable and other industrial coatings, NPGDMA can be used to enhance hardness, scratch resistance, and chemical resistance. Its superior thermal stability makes it appropriate for coatings that will be exposed to elevated temperatures or harsh environmental conditions, providing a clear advantage over systems based on less stable linear glycols.

Manufacturing Robust Polymer Concretes and Composites

The low viscosity of NPGDMA allows for high loading of inorganic fillers, which is essential for producing polymer concretes and other composite materials. The resulting polymer matrix benefits from the inherent durability and chemical resistance of the neopentyl structure, making it suitable for demanding construction and industrial applications where exposure to moisture and chemicals is a concern.

Crosslinking Agent in Acrylic Bone Cements

NPGDMA is listed as a potential crosslinking agent in acrylic bone cement formulations. In this application, achieving a durable, stable, and biocompatible polymer network is critical. The hydrolytic stability imparted by the neopentyl structure is a key attribute for ensuring the long-term integrity of the cement in a physiological environment.

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-sensitization dental composites
Non-sensitizer methacrylate crosslinker
Sensitization classification (guinea pig maximization test)
UV-curable inkjet / 3D printing resins
Low neat viscosity for high-solids processing
Process viscosity vs crosslink density balance
High-refractive-index ophthalmic lenses
Refractive index enhancement over PMMA
Optical clarity and lens thickness reduction
Marine / outdoor protective coatings
Sterically shielded ester hydrolysis resistance
Hydrolytic degradation rate under service conditions

Physical Description

Liquid

XLogP3

3.1

LogP

2.79 (LogP)

UNII

4NGO96034H

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1985-51-9

Wikipedia

Neopentyl glycol dimethacrylate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester: ACTIVE

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